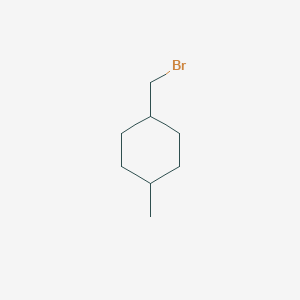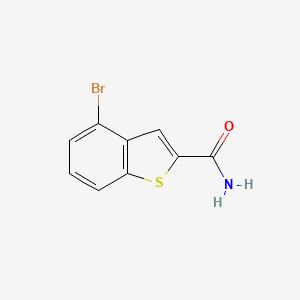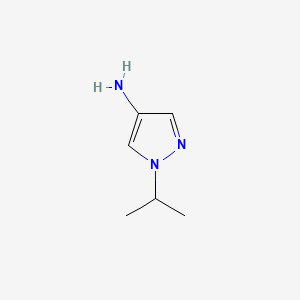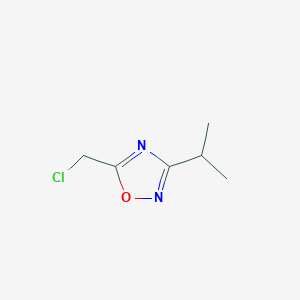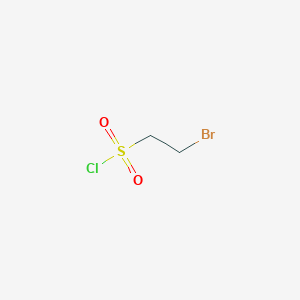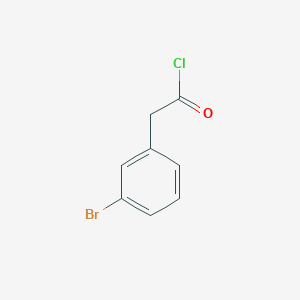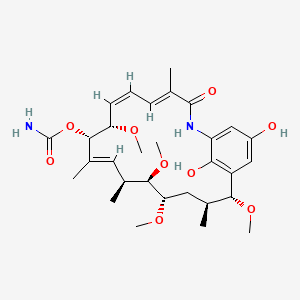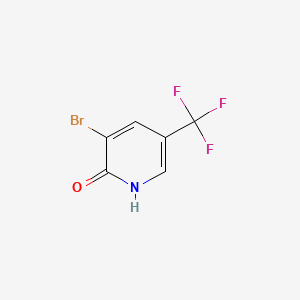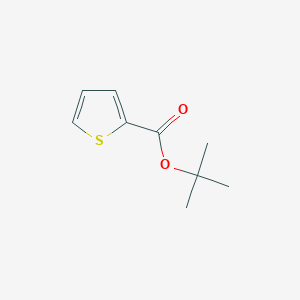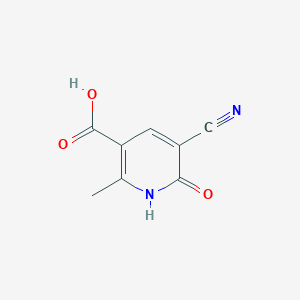
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid
説明
The compound of interest, 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is a derivative of dihydropyridine, which is a class of compounds known for their diverse pharmacological activities, including cardiotonic effects. The papers provided discuss various synthetic methods and properties of related dihydropyridine derivatives, which can offer insights into the synthesis, structure, and potential applications of the compound .
Synthesis Analysis
The synthesis of dihydropyridine derivatives often involves the reaction of cyanoacetamide with different reactants. For instance, the reaction of cyanoacetatoamide with cycloalk-2-enones leads to the formation of cyanonpyridinophane-6-ones, which are structurally related to the compound of interest . Similarly, the synthesis of various esters of 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids has been achieved by reacting methyl or ethyl esters of acylpyruvic acids with malononitrile and cyanoacetamide . These methods could potentially be adapted to synthesize the specific compound .
Molecular Structure Analysis
The molecular structure of dihydropyridine derivatives is often characterized by spectroscopic methods and theoretical calculations. For example, the dynamic behavior of methylene chains in certain pyridinophane derivatives has been elucidated using NMR spectroscopy, and the deformation of the pyridone ring has been determined by X-ray crystallographic analysis . These techniques could be applied to analyze the molecular structure of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
Chemical Reactions Analysis
Dihydropyridine derivatives can undergo various chemical transformations. For instance, the conversion of esters to the corresponding carboxylic acids through alkaline hydrolysis followed by acidification has been described, as well as the decarboxylation to yield pyridinecarbonitriles . These reactions are relevant to understanding the chemical behavior of the compound of interest.
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydropyridine derivatives, such as their cardiotonic activity, have been studied extensively. Some derivatives have shown positive inotropic activity, although generally inferior to that of milrinone, a known cardiotonic agent . The crystal structure and quantum-chemical studies have been used to understand the structure-activity relationship of these compounds . These studies provide a foundation for predicting the properties of 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid.
科学的研究の応用
Synthesis and Cardiotonic Activity
- 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid and its derivatives have been synthesized and evaluated for cardiotonic activity. Ethyl or methyl esters of this compound, with various polar groups, have shown significant positive inotropic activity, although less than that of milrinone, a known cardiotonic agent (Mosti et al., 1992).
Synthesis of Carboxylic Acids and Esters
- This compound has been utilized in the synthesis of a range of carboxylic acids and esters. The synthesis involves reacting methyl esters of acylpyruvic acids with malononitrile and cyanoacetamide, leading to the creation of novel dihydropyridine derivatives (Maryasov et al., 2021).
Method for Highly Functionalized Dihydropyridines
- A method for synthesizing highly functionalized dihydropyridines using 5-cyano-4-methylthio variants of this compound has been developed. This efficient one-pot reaction involves conjugate addition and intramolecular condensation, leading to a variety of dihydropyridine derivatives (Kumar et al., 2013).
Electric Field Mapping and Structure-Activity Relationships
- Studies involving electric field and electrostatic potential mapping techniques have been conducted on esters of this compound to understand structure-activity relationships in cardiotonic activities. These studies help in revealing the molecular basis of their pharmacological effects (Kumar et al., 1992).
Crystallographic and Quantum-Chemical Study
- The compound has been the subject of X-ray structural characterization and quantum chemical analysis. This research is crucial in understanding the structure-activity relationships of its derivatives, particularly regarding their inotropic activities (Orsini et al., 1990).
Synthesis of Novel Ethyl Esters
- Novel ethyl esters of 5-methyl-6-cyano dihydropyridine derivatives have been synthesized, which are expected to possess antihypertensive properties. This synthesis represents an exploration into potential new therapeutic agents (Kumar & Mashelker, 2006).
将来の方向性
The mechanism of formation of two major impurities in the synthetic route towards this compound has been elucidated . This led directly to the development of a route with significant process improvements in terms of yield, purity, and operability . Further optimization on the moieties at the C-6 position of the pyrimidine scaffold may provide a great potential to develop new and more Epac2-specific inhibitors .
特性
IUPAC Name |
5-cyano-2-methyl-6-oxo-1H-pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3/c1-4-6(8(12)13)2-5(3-9)7(11)10-4/h2H,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXXXEZREMODQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=O)N1)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30543218 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
CAS RN |
101184-51-4 | |
| Record name | 5-Cyano-2-methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30543218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



